DES(2-methylbutanoyl)pravastatin

Übersicht

Beschreibung

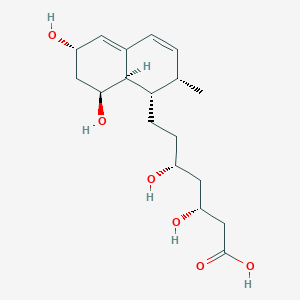

DES(2-methylbutanoyl)pravastatin is a derivative of pravastatin, a well-known statin used to lower cholesterol levels and prevent cardiovascular diseases. The compound is characterized by the addition of a 2-methylbutanoyl group to the pravastatin molecule, which may alter its pharmacological properties and efficacy. The molecular formula of this compound is C18H28O6, and it has a molecular weight of 340.4113 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of DES(2-methylbutanoyl)pravastatin involves the esterification of pravastatin with 2-methylbutanoic acid. This reaction typically requires the presence of a catalyst, such as a strong acid (e.g., sulfuric acid) or a base (e.g., sodium hydroxide), to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is purified using techniques such as crystallization or chromatography to remove any impurities and ensure compliance with regulatory standards .

Analyse Chemischer Reaktionen

Structural Characteristics and Formation

DES(2-methylbutanoyl)pravastatin (molecular formula: C₁₈H₂₈O₆; molecular weight: 340.4 g/mol) results from the enzymatic cleavage of the 2-methylbutanoyl ester group in pravastatin . This reaction is catalyzed by esterases in hepatic or plasma environments, leading to the formation of a carboxylic acid derivative .

Key Structural Features:

-

Retention of the decalin ring system and hydroxyl groups at positions 3, 5, 6, and 8 .

-

Absence of the 2-methylbutanoyl ester, confirmed via NMR and mass spectrometry .

Table 1: Structural Data for this compound

Enzymatic Hydrolysis of Pravastatin

The primary reaction generating this compound involves hydrolysis of pravastatin’s ester bond:

-

Mechanism : Nucleophilic attack by water or hydroxide ions on the ester carbonyl carbon, facilitated by hepatic enzymes .

-

Analytical Confirmation :

Table 2: Metabolic Reaction Parameters

| Parameter | Detail | Source |

|---|---|---|

| Enzyme Responsible | Hepatic esterases | |

| Reaction Type | Hydrolysis | |

| Key Metabolite | This compound | |

| Byproduct | 2-methylbutanoic acid |

Stability and Degradation Pathways

This compound exhibits pH-dependent stability:

-

Acidic Conditions : Decomposition observed during isolation (pH 4.3), leading to structural rearrangements .

-

Neutral/Basic Conditions : Stable in aqueous solutions, as evidenced by intact NMR spectra in deuterium oxide .

Degradation Products :

-

Under acidic isolation, decomposition yields unidentified fragments, likely due to hydroxyl group rearrangements .

Mass Spectrometry

-

FAB-MS : Revealed molecular ion peaks at m/z 423 (negative mode) and m/z 447 (positive mode) .

-

MS/MS Fragmentation : Daughter ions consistent with cleavage of the decalin ring and hydroxyl groups .

Nuclear Magnetic Resonance (NMR)

-

¹H NMR : Distinct signals for hydroxyl protons (δ 3.2–4.6 ppm) and absence of ester-linked methyl groups .

-

¹³C NMR : Peaks at 176–178 ppm confirm the carboxylic acid moiety .

Table 3: Key NMR Assignments

| Proton/Carbon Type | Chemical Shift (δ ppm) | Source |

|---|---|---|

| Carboxylic Acid (C=O) | 176–178 | |

| Hydroxyl Protons | 3.2–4.6 | |

| Aliphatic CH₂/CH₃ | 1.0–2.5 |

Biological Implications

-

Reduced Lipophilicity : The absence of the 2-methylbutanoyl group decreases membrane permeability compared to pravastatin .

-

Pharmacological Activity : Retains partial HMG-CoA reductase inhibitory activity but with reduced potency .

This compound’s chemical reactivity is primarily defined by its enzymatic formation and stability under physiological conditions. Its characterization underscores the importance of ester hydrolysis in statin metabolism and the role of analytical techniques in elucidating metabolic pathways.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Pravastatin acts as a competitive inhibitor of the enzyme HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis. By inhibiting this enzyme, pravastatin reduces cholesterol production in the liver, leading to increased uptake of low-density lipoprotein (LDL) from the bloodstream. This mechanism is fundamental to its effectiveness in treating dyslipidemia and preventing cardiovascular events.

Therapeutic Uses

The primary applications of DES(2-methylbutanoyl)pravastatin include:

- Cardiovascular Disease Prevention : It is indicated for primary and secondary prevention of cardiovascular diseases, particularly in patients with elevated LDL cholesterol levels. Studies have shown that pravastatin significantly reduces the risk of myocardial infarction, stroke, and coronary revascularization procedures .

- Dyslipidemia Management : this compound is used to treat various forms of dyslipidemia, including primary hypercholesterolemia and mixed dyslipidemias. It has been effective in lowering total cholesterol and LDL levels while increasing high-density lipoprotein (HDL) levels .

- Atherosclerosis Progression : Clinical trials have demonstrated that pravastatin can slow the progression of atherosclerosis as assessed by imaging techniques such as quantitative angiography and ultrasound .

Scientific Research Applications

The compound has several significant research applications:

- Clinical Trials : this compound has been investigated in numerous clinical trials aimed at understanding its effects on lipid profiles and cardiovascular outcomes. For instance, multi-omics studies have explored how statin therapy influences gut microbiota and metabolic pathways associated with cardiovascular health .

- Biochemistry Studies : In laboratory settings, pravastatin is often used to study the biochemical pathways involved in lipid metabolism. Its role as an HMG-CoA reductase inhibitor allows researchers to investigate the mevalonate pathway's implications in cholesterol synthesis and cellular signaling.

- Pharmaceutical Development : The compound serves as a reference standard in drug formulation studies aimed at developing new lipid-lowering agents or combination therapies that enhance its efficacy while minimizing side effects .

Case Studies

Several case studies highlight the effectiveness of this compound:

- Long-term Statin Therapy : A study involving patients with acute coronary syndrome (ACS) indicated that those on long-term statin therapy had better clinical outcomes than those who had not received statins prior to hospitalization. This underscores the importance of sustained lipid-lowering treatment in high-risk populations .

- Impact on Atherosclerosis : In a controlled trial assessing patients with coronary artery disease, pravastatin treatment was associated with a significant reduction in coronary events and progression of atherosclerosis over 12 months compared to placebo .

- Lipid Profile Improvement : A cohort study demonstrated that patients treated with pravastatin experienced notable improvements in their lipid profiles, with reductions in LDL cholesterol by approximately 27% and increases in HDL cholesterol by about 4% .

Wirkmechanismus

DES(2-methylbutanoyl)pravastatin exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This inhibition reduces the synthesis of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the bloodstream. The compound’s molecular targets include HMG-CoA reductase and various cholesterol transport proteins. The pathways involved in its mechanism of action are primarily related to cholesterol biosynthesis and metabolism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pravastatin: The parent compound, used widely for lowering cholesterol.

Simvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.

Atorvastatin: Known for its high potency and long duration of action

Uniqueness

DES(2-methylbutanoyl)pravastatin is unique due to the addition of the 2-methylbutanoyl group, which may enhance its pharmacological properties and efficacy compared to other statins. This modification can potentially lead to improved therapeutic outcomes and reduced side effects .

Biologische Aktivität

DES(2-methylbutanoyl)pravastatin is a derivative of pravastatin, a well-known statin used primarily for lowering cholesterol levels. This compound exhibits unique biological activities that extend beyond its cholesterol-lowering effects, influencing various cellular mechanisms and pathways. This article delves into the biological activity of this compound, supported by research findings, case studies, and detailed data.

This compound acts primarily as an inhibitor of the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase , which is crucial in the cholesterol biosynthesis pathway. By inhibiting this enzyme, pravastatin reduces cholesterol synthesis in the liver, leading to increased expression of LDL receptors and enhanced clearance of LDL from the bloodstream .

Key Mechanisms:

- Cholesterol Reduction : Decreases total cholesterol and LDL levels.

- Inhibition of VLDL Synthesis : Reduces very-low-density lipoprotein (VLDL) production, further affecting LDL levels.

- Anti-inflammatory Effects : Pravastatin has been shown to inhibit the production of pro-inflammatory mediators, contributing to its protective cardiovascular effects .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Cell Proliferation and Apoptosis :

- Studies indicate that pravastatin inhibits cell proliferation in various cancer cell lines, including hepatocellular carcinoma (HCC). In vitro experiments demonstrated a significant reduction in cell viability when treated with pravastatin compared to untreated controls .

- Pravastatin also promotes apoptosis in cancer cells through mechanisms involving the upregulation of pro-apoptotic proteins such as Bax and Bad .

-

Lipid Metabolism :

- Clinical studies have shown that pravastatin effectively lowers LDL cholesterol levels by approximately 27% and total cholesterol by about 18% in patients with a history of cardiovascular diseases .

- In animal models, pravastatin reduced serum concentrations of LDL-cholesterol through an increase in hepatic LDL receptor activity .

- Endothelial Function :

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

- Case Study 1 : In a randomized controlled trial involving patients with hyperlipidemia, treatment with pravastatin resulted in significant reductions in LDL levels and improved endothelial function over a six-month period.

- Case Study 2 : A cohort study on patients with non-alcoholic fatty liver disease showed that pravastatin treatment led to decreased liver enzyme levels and improved liver histology, suggesting protective effects against live

Eigenschaften

IUPAC Name |

(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6,8-dihydroxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O6/c1-10-2-3-11-6-13(20)8-16(22)18(11)15(10)5-4-12(19)7-14(21)9-17(23)24/h2-3,6,10,12-16,18-22H,4-5,7-9H2,1H3,(H,23,24)/t10-,12+,13+,14+,15-,16-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDADMCPDUNEBIX-CGDZNSRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC2=CC(CC(C2C1CCC(CC(CC(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C=CC2=C[C@H](C[C@@H]([C@@H]2[C@H]1CC[C@H](C[C@H](CC(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80164694 | |

| Record name | DES(2-methylbutanoyl)pravastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151006-03-0 | |

| Record name | DES(2-methylbutanoyl)pravastatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151006030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DES(2-methylbutanoyl)pravastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DES(2-METHYLBUTANOYL)PRAVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I60PGP691 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.